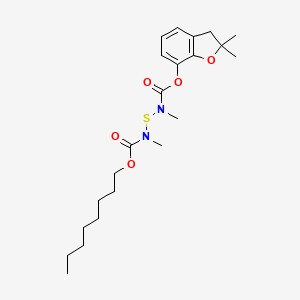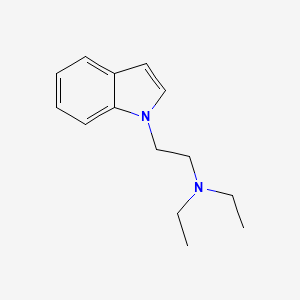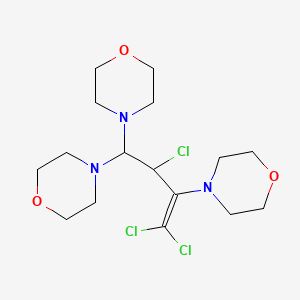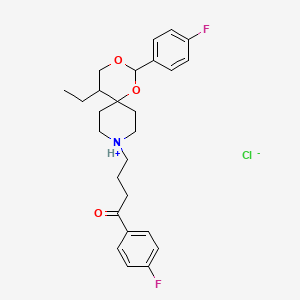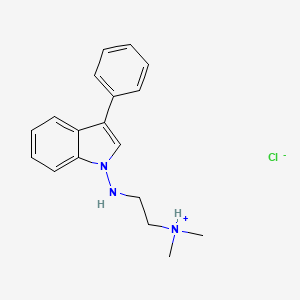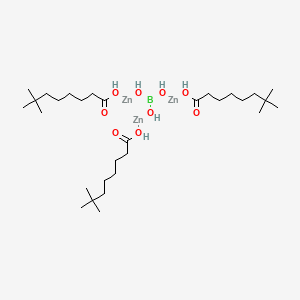
boric acid;7,7-dimethyloctanoic acid;zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “boric acid;7,7-dimethyloctanoic acid;zinc” is a unique chemical entity formed by the combination of boric acid, 7,7-dimethyloctanoic acid, and zinc. Each of these components contributes distinct properties to the compound, making it valuable in various scientific and industrial applications. Boric acid is known for its antiseptic, insecticidal, and flame-retardant properties . Zinc is an essential mineral involved in numerous biological processes, including enzyme function and immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves the reaction of boric acid, 7,7-dimethyloctanoic acid, and zinc under controlled conditions. The typical synthetic route includes:
Dissolution of Boric Acid: Boric acid is dissolved in a suitable solvent, such as water or ethanol, to form a clear solution.
Addition of 7,7-Dimethyloctanoic Acid: 7,7-Dimethyloctanoic acid is added to the boric acid solution, and the mixture is stirred to ensure complete dissolution.
Introduction of Zinc: Zinc metal or zinc salts (e.g., zinc chloride) are introduced into the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The process may include steps such as filtration, purification, and crystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “boric acid;7,7-dimethyloctanoic acid;zinc” can undergo various chemical reactions, including:
Oxidation: The zinc component can be oxidized to form zinc oxide.
Reduction: Boric acid can be reduced to form boron compounds.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another chemical species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, chloroform.
Major Products
Zinc Oxide: Formed from the oxidation of zinc.
Boron Compounds: Formed from the reduction of boric acid.
Substituted Derivatives: Formed from substitution reactions involving 7,7-dimethyloctanoic acid.
Applications De Recherche Scientifique
The compound has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in wound healing and as a component in topical formulations.
Industry: Utilized in the production of adhesives, coatings, and flame retardants
Mécanisme D'action
The mechanism by which the compound exerts its effects involves the interaction of its components with molecular targets. For example:
Boric Acid: Acts as an antiseptic by disrupting the cell membranes of microorganisms.
7,7-Dimethyloctanoic Acid: Enhances the adhesive properties by forming strong bonds with surfaces.
Zinc: Plays a role in enzyme function and immune response by acting as a cofactor for various enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boric Acid Derivatives: Such as metaboric acid and tetraboric acid.
Fatty Acids: Such as decanoic acid and dodecanoic acid.
Zinc Compounds: Such as zinc chloride and zinc sulfate.
Uniqueness
The uniqueness of the compound “boric acid;7,7-dimethyloctanoic acid;zinc” lies in its combined properties, which are not found in individual components. The synergistic effects of boric acid, 7,7-dimethyloctanoic acid, and zinc make it valuable in applications requiring antimicrobial, adhesive, and catalytic properties.
Propriétés
Numéro CAS |
70801-03-5 |
|---|---|
Formule moléculaire |
C30H63BO9Zn3 |
Poids moléculaire |
774.8 g/mol |
Nom IUPAC |
boric acid;7,7-dimethyloctanoic acid;zinc |
InChI |
InChI=1S/3C10H20O2.BH3O3.3Zn/c3*1-10(2,3)8-6-4-5-7-9(11)12;2-1(3)4;;;/h3*4-8H2,1-3H3,(H,11,12);2-4H;;; |
Clé InChI |
KYPGYGLDJOXYCB-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Zn].[Zn].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


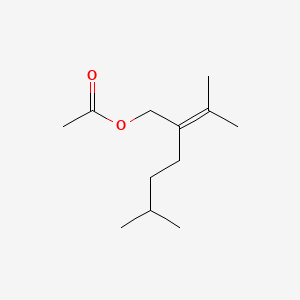
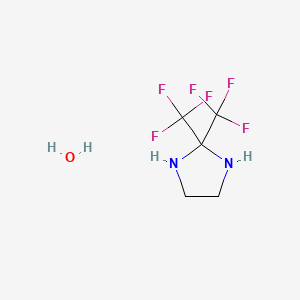
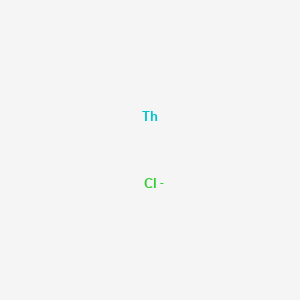
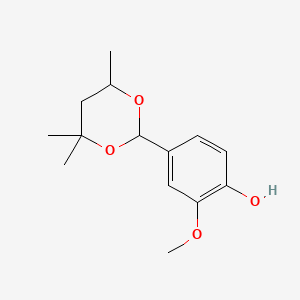
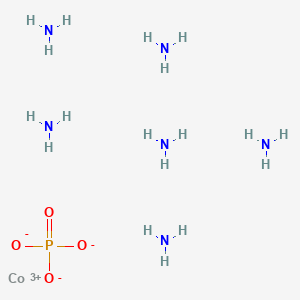


![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
